![molecular formula C20H13ClN2O3 B2961329 3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-30-6](/img/structure/B2961329.png)
3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a derivative of dibenzo[b,f][1,4]oxazepine. Dibenzo[b,f][1,4]oxazepine is a tricyclic compound. Tricyclic compounds are often used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a dibenzo[b,f][1,4]oxazepine ring system, which is a type of tricyclic system. This system would be substituted at one position by a benzamide group, and at another position by a chlorine atom .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other dibenzo[b,f][1,4]oxazepine derivatives. The presence of the benzamide group could make the compound susceptible to reactions involving the carbonyl group, such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other dibenzo[b,f][1,4]oxazepine derivatives. These compounds are typically crystalline solids at room temperature .Scientific Research Applications
The compound 3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide and its alternative name 3-chloro-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzamide refer to a molecule with potential applications in various scientific research fields. Below is a comprehensive analysis of six unique applications based on the available data:
Dopamine D2 Receptor Antagonism
This compound has been identified as a selective inhibitor of the Dopamine D2 receptor . This application is significant in the development of treatments for central nervous system disorders, including:
The selective inhibition of Dopamine D2 receptors can lead to advancements in pharmacotherapy for these conditions.
Synthesis of Quetiapine
The compound serves as an intermediate in the synthesis of Quetiapine , which is an antipsychotic medication used to treat mental health conditions such as schizophrenia and bipolar disorder. Its role in the synthesis process is crucial for the production of this therapeutic agent.
Chemical Synthesis
The structural complexity of the compound makes it a valuable intermediate in chemical synthesis. It can be used to create various derivatives that may have unique biological activities or could serve as key intermediates for other complex molecules .
Pharmacological Research
Due to its activity on dopamine receptors, the compound is of interest in pharmacological research. It can be used to study the binding affinity and efficacy of receptor-ligand interactions, which is essential for drug discovery and development .
Material Science
The compound’s unique structure may have applications in material science, particularly in the development of organic compounds with specific electronic or photonic properties. This could lead to innovations in the field of organic electronics .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reference material or standard in chromatographic analysis to identify, quantify, or purify similar compounds .
Future Directions
The study of dibenzo[b,f][1,4]oxazepine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could potentially explore the biological activity of “3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” and related compounds.
properties
IUPAC Name |
3-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c21-13-5-3-4-12(10-13)19(24)22-14-8-9-17-15(11-14)20(25)23-16-6-1-2-7-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCBFYFVCBGDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.